molecular formula C12H16FN B13249665 N-cyclopentyl-4-fluoro-2-methylaniline

N-cyclopentyl-4-fluoro-2-methylaniline

Cat. No.: B13249665
M. Wt: 193.26 g/mol
InChI Key: OQFPLSPXHVXMAD-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-fluoro-2-methylaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the aniline ring is substituted with a cyclopentyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-fluoro-2-methylaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoro-2-nitrotoluene, undergoes nitration followed by reduction to form 4-fluoro-2-methylaniline.

    Cyclopentylation: The 4-fluoro-2-methylaniline is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-cyclopentyl-4-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylaniline: A precursor in the synthesis of N-cyclopentyl-4-fluoro-2-methylaniline.

    Cyclopentylamine: Another cyclopentyl-substituted amine with different applications.

    N-cyclopentyl-2-fluoro-4-methylaniline: A positional isomer with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-4-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-8-10(13)6-7-12(9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3

InChI Key

OQFPLSPXHVXMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2CCCC2

Origin of Product

United States

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